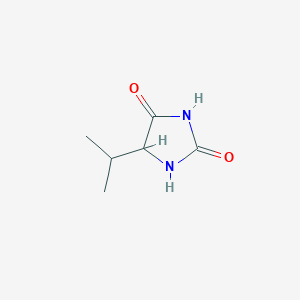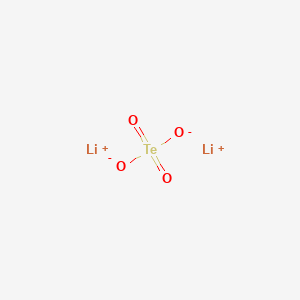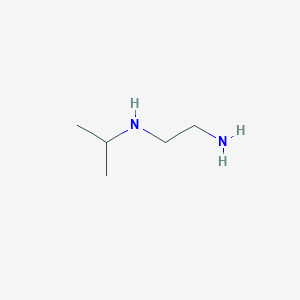
N-イソプロピルエチレンジアミン
概要
説明
N-Isopropylethylenediamine is a derivative of ethylenediamine where an isopropyl group is attached to one of the nitrogen atoms. It is a compound that has been studied for various applications, including CO2 capture, corrosion inhibition, and as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of N-isopropylethylenediamine derivatives has been explored in several studies. For instance, N,N-Diisopropylethanediamine was synthesized from diisopropylamine and ethylene oxide, followed by chloridization and amination processes . Another study reported the synthesis of a long-chain acyclic phosphazene derivative of N,N'-dimethyl-ethylenediamine via a Staudinger reaction . Additionally, N,N'-bis(1-phenylethanol)ethylenediamine was synthesized and investigated for its corrosion inhibition properties .
Molecular Structure Analysis
The molecular structure of N-isopropylethylenediamine derivatives has been characterized using various analytical techniques. Single-crystal X-ray studies confirmed the structure of a novel long-chain acyclic phosphazene derivative . Similarly, the structure of N,N'-bis(3-aminopropyl)ethylenediamine complexes was elucidated through X-ray crystallography, revealing an octahedral coordination around the zinc atom .
Chemical Reactions Analysis
N-Isopropylethylenediamine and its derivatives participate in a range of chemical reactions. For example, the N-isopropylethylenediamine appended M2(dobpdc) series exhibits a two-step CO2 capture process involving nucleophilic attack and proton transfer, leading to the formation of ammonium carbamate . In the context of corrosion inhibition, N,N'-bis(1-phenylethanol)ethylenediamine forms a protective layer on steel surfaces through adsorptive interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-isopropylethylenediamine derivatives are influenced by their molecular structure. The absorption and circular dichroism spectra of cobalt(III) complexes containing N,N-dimethylethylenediamine were studied to understand their geometrical configurations . The thermal stability of N,N,N',N'-tetra(2-nitrilethyl)ethylenediamine was characterized by TGA, showing stability up to 300°C . Additionally, the use of N-isopropyl-N'-phenyl-p-phenylenediamine as a stabilizer in rubber products highlights its antioxidative properties .
科学的研究の応用
CO2 捕捉と隔離
N-イソプロピルエチレンジアミン: は、CO2 捕捉における可能性が研究されています。これは、金属有機構造体 (MOF) に付加して、大気からの CO2 捕捉能力を高めることができます。 この化合物はルイス塩基として作用し、MOF の酸性な開いた金属部位と相互作用し、金属-N 結合を形成することで CO2 の捕捉を促進します . この用途は、温室効果ガスの排出量を削減することにより、気候変動に対処する上で非常に重要です。
作用機序
Target of Action
N-Isopropylethylenediamine (i-2) primarily targets the acidic open metal sites of M2 (dobpdc) series . Acting as a Lewis base, the i-2 molecule can strongly interact with these sites via its primary amine .
Mode of Action
The interaction between i-2 and its targets results in significant changes. After exposure to gaseous CO2, CO2 is captured by inserting into the metal–N bond . The corresponding CO2 binding energies vary depending on the metal centers .
Biochemical Pathways
The CO2 capture process involves two steps. The first step consists of simultaneous nucleophilic attack of the CO2 onto the metal-bound N atom with proton transfer, resulting in the formation of a zwitterion intermediate . The second step involves the rearrangement of the zwitterion intermediate into the final product, ammonium carbamate .
Result of Action
The result of the action of N-Isopropylethylenediamine is the capture of CO2. This is achieved through the formation of a zwitterion intermediate and its subsequent rearrangement into ammonium carbamate .
Action Environment
The action, efficacy, and stability of N-Isopropylethylenediamine are influenced by environmental factors such as the presence of gaseous CO2 and the specific metal centers involved in the interaction
Safety and Hazards
特性
IUPAC Name |
N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRUIMNNZBMLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066505 | |
| Record name | N-Isopropylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19522-67-9 | |
| Record name | N-Isopropylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19522-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Isopropylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-isopropylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-isopropylaminoethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Isopropylethylenediamine interact with metal-organic frameworks (MOFs) for carbon dioxide capture?
A1: N-Isopropylethylenediamine (i-2) acts as a Lewis base, binding to the acidic open metal sites of MOFs like M2(dobpdc) (dobpdc4- = 4,4'-dioxidobiphenyl-3,3'-dicarboxylate; M = Mg, Sc-Zn) through its primary amine group. [] This interaction is strong, with binding energies ranging from 132 to 178 kJ mol-1 depending on the metal center. [] Once bound, i-2 facilitates CO2 capture via a two-step insertion mechanism into the metal-N bond. []
Q2: What is the mechanism of CO2 capture by i-2 functionalized MOFs?
A2: Computational studies reveal a two-step mechanism: (1) Nucleophilic attack of CO2 on the metal-bound nitrogen atom of i-2 occurs simultaneously with proton transfer, forming a zwitterionic intermediate. (2) The intermediate rearranges into the final ammonium carbamate product. The first, rate-determining step has a higher energy barrier (0.99-1.49 eV) compared to the faster second step (barrier < 0.50 eV). []
Q3: How does the structure of N-Isopropylethylenediamine influence its CO2 adsorption/desorption properties in MOFs?
A3: Studies comparing diamine-functionalized Mg2(dobpdc) show that even small changes in alkyl substituents on the diamine, such as switching from ethylenediamine to N-Isopropylethylenediamine, can significantly impact the CO2 desorption temperature, characteristics, and working capacity. [] The presence of bulkier substituents, like the isopropyl group in i-2, can also enhance framework stability under realistic flue gas conditions containing O2, SO2, and water vapor. []
Q4: Beyond CO2 capture, what other applications utilize N-Isopropylethylenediamine's coordination chemistry?
A4: N-Isopropylethylenediamine is employed in synthesizing diverse coordination complexes. For example, it reacts with [Cr(NCS)6]3- to form thiocyanato-bridged heteropolynuclear complexes with the general formula [Cu(N-Isopropylethylenediamine)2]3[Cr(NCS)6]2.nH2O. [] These complexes exhibit interesting magnetic properties, with some demonstrating weak antiferromagnetic interactions. []
Q5: How does N-Isopropylethylenediamine contribute to the properties of polyaspartamide-based copolymers?
A5: When incorporated as a pendant group in polyaspartamides, N-Isopropylethylenediamine introduces amphiphilic character, leading to thermo-responsive behavior. [] These polymers exhibit lower critical solution temperature (LCST) behavior, with tunable phase transition temperatures depending on the N-Isopropylethylenediamine content. [, ] The presence of the secondary amine in i-2 also enhances the efficiency of conjugation with hydrophobic moieties like cholesterol. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




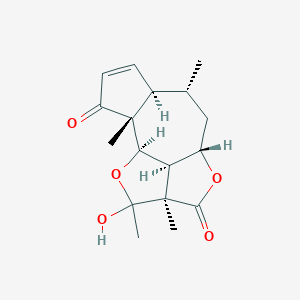

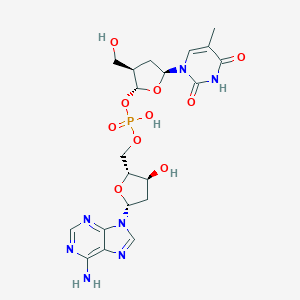
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)


